(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a dioxo group, and a tetrahydrocyclopenta[d]pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Major Products
Scientific Research Applications
(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid include:
Uniqueness
What sets this compound apart is its unique structural features, which confer specific chemical properties and biological activities
Properties
Molecular Formula |
C10H15N3O4 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-dioxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[d]pyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h5-7H,1-4,11H2,(H,15,16)(H,12,14,17)/t5?,6-,7?/m0/s1 |
InChI Key |
CVTFKWSAMHUOER-HUDPQJTASA-N |
Isomeric SMILES |
C1CC2C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC2C(C1)N(C(=O)NC2=O)CC(C(=O)O)N |
Origin of Product |
United States |
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